By incorporating 15N into hydrazine molecules, researchers can use Hydrazine-15N2 dihydrochloride to label specific biomolecules like proteins, nucleic acids, or metabolites. These labeled molecules can then be introduced into cells, tissues, or organisms and their pathways, metabolism, and interactions can be monitored using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy [, ].
By supplying Hydrazine-15N2 dihydrochloride as a nitrogen source to these organisms, scientists can track the incorporation of 15N into nitrogen-containing biomolecules and gain insights into the efficiency and specific pathways of nitrogen fixation.
Hydrazine-15N2 dihydrochloride is a chemical compound characterized by the presence of the nitrogen isotope . Its chemical formula is , and it has a molecular weight of approximately 106.95 g/mol. This compound is notable for its applications in various scientific fields due to its isotopic labeling properties, which facilitate the study of nitrogen metabolism and biochemical pathways involving nitrogen.
These reactions often involve common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Hydrazine-15N2 dihydrochloride exhibits significant biological activity, particularly in biochemical research. It plays a crucial role in studies related to nitrogen metabolism, influencing various cellular processes. The compound interacts with enzymes such as nitrogenase and hydrazine oxidase, which are pivotal in nitrogen fixation and hydrazine degradation, respectively. These interactions can affect gene expression related to oxidative stress responses and apoptosis.
The compound can alter cell signaling pathways and metabolic functions. For instance, exposure to hydrazine-15N2 dihydrochloride may lead to changes in the expression of genes involved in cellular stress responses, potentially resulting in sustained oxidative stress and chronic inhibition of metabolic enzymes.
Hydrazine-15N2 dihydrochloride has diverse applications across various fields:
Research involving hydrazine-15N2 dihydrochloride often focuses on its interactions with biological molecules. These studies reveal how the compound influences protein structure and function, providing insights into biochemical pathways affected by hydrazine derivatives. Such interactions are crucial for understanding the role of nitrogen in biological systems.
Hydrazine-15N2 dihydrochloride can be compared with other nitrogen-containing compounds, particularly those that are isotopically labeled or structurally similar. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Hydrazine | Commonly used as a reducing agent; not isotopically labeled. | |
Hydrazine Dihydrochloride | Salt form of hydrazine; used in organic synthesis but lacks isotopic labeling. | |
Hydrazine-14N2 Monohydrate | Similar structure but uses the more common nitrogen isotope . | |
Hydrazine-15N2 Monohydrate | Stable isotopic variant; unique for research due to labeling properties. | |
Nitrogen Trifluoride | A gaseous compound used in electronics; lacks the reducing properties of hydrazines. |
Hydrazine-15N2 dihydrochloride's unique isotopic composition allows it to serve specialized roles in research that are not possible with its non-isotopic counterparts .
Acute Toxic;Irritant;Health Hazard;Environmental Hazard